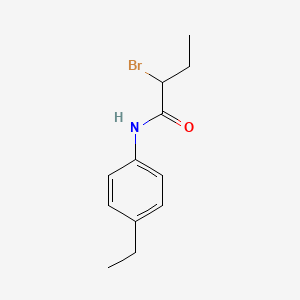

2-bromo-N-(4-ethylphenyl)butanamide

Description

BenchChem offers high-quality 2-bromo-N-(4-ethylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(4-ethylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-N-(4-ethylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-9-5-7-10(8-6-9)14-12(15)11(13)4-2/h5-8,11H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTAZKQZSOKENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and properties of 2-bromo-N-(4-ethylphenyl)butanamide

A Versatile Electrophilic Scaffold for Heterocyclic Synthesis[1]

Executive Summary

2-Bromo-N-(4-ethylphenyl)butanamide is a specialized

This guide details its physicochemical profile, a validated synthesis protocol via acyl halide coupling, and its critical role as a precursor in Palladium-catalyzed intramolecular cyclization cascades.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

This compound belongs to the class of

Structural Specifications

| Property | Detail |

| IUPAC Name | 2-bromo-N-(4-ethylphenyl)butanamide |

| Molecular Formula | |

| Molecular Weight | 270.17 g/mol |

| Core Scaffold | N-aryl amide |

| Reactive Motif |

Predicted Physicochemical Properties

Note: Values are calculated based on structure-activity relationship (SAR) algorithms for N-aryl-2-bromoamides.

| Parameter | Value (Predicted) | Significance |

| LogP (Octanol/Water) | ~3.2 - 3.5 | High lipophilicity due to the ethylphenyl and propyl chain; suitable for CNS-active library design. |

| Polar Surface Area (PSA) | ~29 | Low PSA suggests good membrane permeability. |

| H-Bond Donors | 1 (Amide NH) | Critical for binding site interactions. |

| H-Bond Acceptors | 1 (Carbonyl O) | Facilitates chelation in metal-catalyzed reactions. |

| Melting Point | 65 - 75 °C | Typical range for para-substituted |

Synthesis Protocol: Acyl Halide Coupling

The most robust synthetic route involves the Schotten-Baumann condensation of 4-ethylaniline with 2-bromobutyryl bromide . This method is preferred over acid coupling (using DCC/EDC) due to higher yields and simpler purification.

Reagents & Materials

-

Substrate: 4-Ethylaniline (1.0 equiv)

-

Acylating Agent: 2-Bromobutyryl bromide (1.1 equiv)

-

Base: Triethylamine (

) or Pyridine (1.2 equiv) – Scavenges HBr byproduct. -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-ethylaniline and anhydrous DCM under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine via syringe. Cool the mixture to 0°C using an ice bath.

-

Acylation: Add 2-bromobutyryl bromide dropwise over 20 minutes. Caution: Reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of aniline.

-

Quench & Wash: Quench with saturated

(aq). Extract the organic layer and wash sequentially with:-

1M HCl (to remove unreacted aniline)

-

Brine (saturated NaCl)

-

-

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to obtain a white/off-white solid.

Workflow Visualization

Caption: Standard Schotten-Baumann acylation workflow for

Reactivity & Applications in Drug Discovery

The value of 2-bromo-N-(4-ethylphenyl)butanamide lies in its dual reactivity: the electrophilic

A. Intramolecular Cyclization (Oxindole Synthesis)

This is the primary application. Under Palladium catalysis (Heck-type reaction) or base-mediated conditions, this compound cyclizes to form 3-ethyl-5-ethyloxindole . Oxindoles are privileged scaffolds in kinase inhibitors (e.g., Sunitinib).

-

Mechanism: Intramolecular C-H alkylation.[2]

-

Catalyst System:

/

B. Nucleophilic Substitution (

)

The bromine atom is easily displaced by amines, thiols, or azides. This allows the molecule to serve as a "linker" to attach the lipophilic 4-ethylphenyl tail to other pharmacophores.

Reaction Pathway Diagram

Caption: Divergent synthetic pathways: Cyclization to oxindoles vs. nucleophilic displacement.

Safety & Handling (E-E-A-T)

As an

-

Lachrymator Potential: Like

-bromoacetophenones, this compound may be a lachrymator (tear-inducing) and severe skin irritant. -

Sensitization: Repeated exposure may cause allergic contact dermatitis.

-

Storage: Store at 2–8°C under inert gas. The C-Br bond can degrade upon prolonged exposure to light or moisture, liberating HBr.

Self-Validating Safety Step: Before scaling up, always perform a "drop test" with 4-(p-nitrobenzyl)pyridine (NBP). If the NBP turns blue/purple upon heating with the compound, it confirms high alkylating potency, requiring containment hoods.

References

- Standard Amide Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Schotten-Baumann conditions).

-

Oxindole Cyclization (Pd-Catalyzed): Hennessy, E. J., & Buchwald, S. L. (2003).[2] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Journal of the American Chemical Society, 125(40), 12084–12085. Link (Foundational work on

-haloanilide cyclization). -

Base-Mediated Cyclization: Beyer, A., Buendia, J., & Bolm, C. (2012).[2] Transition-Metal-Free Synthesis of Oxindoles by Potassium tert-Butoxide-Promoted Intramolecular

-Arylation.[3] Organic Letters, 14(15), 3948–3951. Link -

Analogous Reactivity: PubChem Compound Summary for 2-Bromo-N-phenylacetamide (Analog). National Center for Biotechnology Information. Link

Sources

A Comprehensive Technical Guide to 2-bromo-N-(4-ethylphenyl)butanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized scaffolds is paramount for the efficient development of novel molecules. Among these, α-haloamides represent a class of highly versatile intermediates. Their intrinsic reactivity, stemming from the electrophilic carbon adjacent to the carbonyl group and the halogen atom, makes them powerful tools for the construction of more complex molecular architectures. This guide provides an in-depth technical overview of a specific α-bromoamide, 2-bromo-N-(4-ethylphenyl)butanamide, covering its core identifiers, a robust synthetic protocol, detailed analytical characterization, and its potential applications in research and drug development.

Part 1: Core Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This section provides the key identifiers and predicted physicochemical properties for 2-bromo-N-(4-ethylphenyl)butanamide.

| Identifier | Value | Source |

| CAS Number | 1119450-18-8 | ChemicalBook |

| Molecular Formula | C₁₂H₁₆BrNO | Sigma-Aldrich |

| Molecular Weight | 270.17 g/mol | Sigma-Aldrich |

| IUPAC Name | 2-bromo-N-(4-ethylphenyl)butanamide | - |

| Predicted Boiling Point | 385.7±35.0 °C | ChemicalBook |

| Predicted Density | 1.338±0.06 g/cm³ | ChemicalBook |

Part 2: Synthesis of 2-bromo-N-(4-ethylphenyl)butanamide

The synthesis of 2-bromo-N-(4-ethylphenyl)butanamide can be efficiently achieved through a two-step process involving the initial formation of the corresponding amide followed by α-bromination. A more direct approach, and the one detailed here, involves the acylation of 4-ethylaniline with 2-bromobutanoyl chloride. This method is favored for its high atom economy and generally good yields.[]

Reaction Scheme

Caption: General synthesis of 2-bromo-N-(4-ethylphenyl)butanamide.

Experimental Protocol

Materials:

-

4-Ethylaniline

-

2-Bromobutanoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethylaniline (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. The pyridine acts as a base to neutralize the HCl byproduct generated during the acylation.[]

-

Acylation: Slowly add 2-bromobutanoyl chloride (1.1 eq) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine. These washing steps remove excess pyridine, unreacted starting materials, and acidic impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-N-(4-ethylphenyl)butanamide as a solid.

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for 2-bromo-N-(4-ethylphenyl)butanamide based on its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0-7.5 | Singlet (broad) | 1H | N-H | The amide proton signal is typically broad and appears downfield. Its chemical shift can be concentration and solvent dependent.[2] |

| ~ 7.4 | Doublet | 2H | Ar-H (ortho to NH) | Aromatic protons ortho to the electron-donating amide group are deshielded. |

| ~ 7.1 | Doublet | 2H | Ar-H (ortho to ethyl) | Aromatic protons ortho to the ethyl group. |

| ~ 4.5 | Triplet | 1H | CH (Br) | The proton on the carbon bearing the bromine atom is significantly deshielded by the adjacent electron-withdrawing bromine and carbonyl group. |

| ~ 2.6 | Quartet | 2H | -CH₂-CH₃ (ethyl) | The methylene protons of the ethyl group are split by the adjacent methyl protons. |

| ~ 2.2-2.0 | Multiplet | 2H | -CH₂-CH₃ (butanoyl) | The methylene protons of the butanoyl chain. |

| ~ 1.2 | Triplet | 3H | -CH₂-CH ₃ (ethyl) | The methyl protons of the ethyl group are split by the adjacent methylene protons. |

| ~ 1.0 | Triplet | 3H | -CH₂-CH ₃ (butanoyl) | The terminal methyl protons of the butanoyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3300 | Medium | N-H stretch | Characteristic stretching vibration of a secondary amide N-H bond.[3] |

| ~ 3050 | Medium | Aromatic C-H stretch | Stretching vibrations of C-H bonds on the aromatic ring. |

| ~ 2960-2850 | Medium-Strong | Aliphatic C-H stretch | Stretching vibrations of C-H bonds in the ethyl and butanoyl chains. |

| ~ 1660 | Strong | C=O stretch (Amide I band) | The strong absorption is characteristic of the carbonyl group in a secondary amide.[4] |

| ~ 1540 | Medium | N-H bend (Amide II band) | This band arises from a combination of N-H bending and C-N stretching vibrations.[4] |

| ~ 690-550 | Medium | C-Br stretch | The stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation | Rationale |

| 270/272 | [M]⁺ and [M+2]⁺ | The molecular ion peak and its isotope peak in an approximately 1:1 ratio, which is characteristic for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).[5] |

| 191 | [M - Br]⁺ | Loss of a bromine radical.[5] |

| 148 | [C₉H₁₀NO]⁺ | Cleavage of the C-C bond alpha to the carbonyl group. |

| 120 | [C₈H₁₀N]⁺ | McLafferty rearrangement or cleavage of the amide bond. |

| 106 | [C₈H₁₀]⁺ | Loss of the amide functionality. |

Part 4: Applications in Research and Drug Development

2-bromo-N-(4-ethylphenyl)butanamide is not just a chemical entity but a versatile building block with significant potential in the synthesis of more complex and potentially bioactive molecules. Its utility stems from the presence of the reactive α-bromo amide moiety.[6]

As an Alkylating Agent

The carbon atom bearing the bromine is electrophilic and susceptible to nucleophilic attack. This makes the compound an excellent alkylating agent for a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity can be exploited to introduce the N-(4-ethylphenyl)butanamide fragment into larger molecules.

Precursor to Heterocyclic Compounds

α-Haloamides are well-established precursors for the synthesis of a wide range of N-heterocyclic compounds.[6] For instance, intramolecular cyclization reactions can lead to the formation of lactams, which are core structures in many pharmaceuticals. Furthermore, it can be used in multi-component reactions to construct more complex heterocyclic systems.

Role in Medicinal Chemistry

The N-(4-ethylphenyl)amide substructure is found in various biologically active compounds. The ethyl group can provide favorable hydrophobic interactions with biological targets. The amide bond is a key feature in many drugs, contributing to their structural rigidity and hydrogen bonding capabilities. By using 2-bromo-N-(4-ethylphenyl)butanamide as a starting material, medicinal chemists can readily synthesize libraries of compounds for screening in drug discovery programs. The α-bromo functionality allows for the introduction of diverse chemical groups, enabling the exploration of structure-activity relationships.

Caption: Potential applications of 2-bromo-N-(4-ethylphenyl)butanamide.

Conclusion

2-bromo-N-(4-ethylphenyl)butanamide is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactive nature of the α-bromo amide functionality make it an important tool for organic chemists and drug discovery professionals. This guide has provided a comprehensive overview of its identification, synthesis, analytical characterization, and potential applications, serving as a foundational resource for its use in the laboratory. The insights provided herein are intended to facilitate further research and innovation in the development of novel chemical entities with potential therapeutic applications.

References

- BenchChem. (2025). Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog. BenchChem.

- The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC.

- Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. (2023).

- Scribd. (n.d.). IR Absorption Characteristics Table.

- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). PMC.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021).

- Chemistry LibreTexts. (2023).

- Yan Qiao. (2016). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. SciSpace.

- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- Experimental and theoretical chemical shifts (in ppm) for the 1 H NMR... (n.d.).

- ChemicalBook. (n.d.). N-(4-ethylphenyl)acetamide(3663-34-1) 1H NMR spectrum.

- Chemguide. (n.d.).

- BOC Sciences. (2024).

- Organic Chemistry Portal. (n.d.).

- NMR Chemical Shifts. (n.d.).

- Synthetic Access to Arom

- Guidechem. (n.d.). Butanoyl chloride, 2-bromo-3-methyl-, (2R)- 27109-47-3 wiki.

- PubChem. (n.d.). alpha-Bromobutanoyl chloride | C4H6BrClO | CID 119095438.

- 1H chemical shifts of amides in DMSO solvent. (n.d.). OUCI.

- Chad's Prep. (n.d.).

- 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. (n.d.). PubMed.

- A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper C

- Wyzant. (2020).

- Chemistry LibreTexts. (2024). 22.

- RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. (2017).

- Organic Chemistry Portal. (n.d.).

- RSC Publishing. (n.d.). Applications of aryl-sulfinamides in the synthesis of N-heterocycles.

- MDPI. (n.d.).

- Coupling Reactions of α-Bromocarboxylate with Non-Arom

- Chad's Prep. (n.d.).

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC.

- Applications of aryl-sulfinamides in the synthesis of N-heterocycles. (2021). PMC.

Sources

- 2. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-bromo-N-(4-ethylphenyl)butanamide

A Note on Data Availability: As of the latest revision of this document, a specific, verified Safety Data Sheet (SDS) for 2-bromo-N-(4-ethylphenyl)butanamide is not publicly available from major chemical suppliers or regulatory databases. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, established chemical safety principles, and expert knowledge in chemical handling. The content herein is intended to provide a robust framework for risk assessment and safe laboratory practices.

Introduction: Understanding the Compound

2-bromo-N-(4-ethylphenyl)butanamide is a chemical compound that, based on its structure, belongs to the class of alpha-bromo amides. Its molecular structure suggests its potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents or other bioactive molecules. The presence of a bromine atom alpha to the amide carbonyl group makes it a reactive species, susceptible to nucleophilic substitution, which is a key feature for its synthetic applications. The N-(4-ethylphenyl) group modifies its lipophilicity and steric properties, which can influence its reactivity and biological activity. Given its potential applications in research and development, a thorough understanding of its safety profile is paramount for all personnel handling this substance.

Hazard Identification and Classification: A Structure-Based Assessment

In the absence of a specific SDS, a detailed hazard assessment must be conducted based on the chemical's functional groups and data from similar compounds.

Predicted GHS Classification:

Based on analogous compounds like 2'-Bromo-4'-methylacetanilide and 4'-Bromoacetanilide, the following GHS classifications are anticipated.[1][2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Toxicological Profile:

The toxicological properties of 2-bromo-N-(4-ethylphenyl)butanamide have not been fully investigated. However, based on its chemical structure, the following potential health effects are of concern:

-

Acute Toxicity: While comprehensive data is unavailable, compounds with similar structures may be harmful if swallowed or inhaled.

-

Skin and Eye Irritation: The presence of the bromo-amide functionality suggests a high likelihood of skin and eye irritation upon contact.[1][2]

-

Respiratory Irritation: As a fine powder or dust, it may cause irritation to the respiratory tract.

-

Sensitization: Although no specific data exists for this compound, some halogenated organic compounds have the potential to be skin sensitizers.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to assess these endpoints for 2-bromo-N-(4-ethylphenyl)butanamide.

First-Aid Measures: Immediate Response Protocols

In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the potential hazards.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3] |

| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[3] |

Safe Handling and Storage: Proactive Safety Measures

Adherence to strict laboratory protocols is essential to minimize the risk of exposure.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense.

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid form to avoid dust generation.

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Use only non-sparking tools.

-

Keep away from heat, sparks, and flame.

Storage Conditions:

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

The search results for a similar compound, 2'-Bromo-4'-methylacetanilide, suggest it is sensitive to light and should be protected from it.[3] It is prudent to assume similar sensitivity for 2-bromo-N-(4-ethylphenyl)butanamide.

Accidental Release Measures: A Step-by-Step Protocol

In the event of a spill, a calm and methodical response is necessary to ensure safety.

Physical and Chemical Properties

While experimental data for 2-bromo-N-(4-ethylphenyl)butanamide is scarce, some properties can be estimated or are available for similar compounds.

| Property | Value | Source |

| Molecular Formula | C12H16BrNO | Calculated |

| Molecular Weight | 270.17 g/mol | Calculated |

| Appearance | Likely a solid | Analogy |

| Solubility | Expected to be insoluble in water | Analogy[3] |

Stability and Reactivity

-

Reactivity: The alpha-bromo group makes the compound reactive towards nucleophiles.

-

Chemical Stability: Stable under recommended storage conditions. May be sensitive to light.[3]

-

Conditions to Avoid: Incompatible materials, light, excess heat.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide gas.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods.

References

-

Thermo Fisher Scientific, Safety Data Sheet for 2'-Bromo-4'-methylacetanilide. (URL not directly available, information synthesized from search result)

-

PubChem, National Center for Biotechnology Information. 2-bromo-N-ethylbutanamide. ([Link]]

-

PubChem, National Center for Biotechnology Information. Acetamide, N-(2-bromo-4-methylphenyl)-. ([Link]1]

-

Hoffman Fine Chemicals, Product Information for 2-Bromo-N-(4-ethylphenyl)acetamide. ([Link]]

-

Thermo Fisher Scientific, Safety Data Sheet for 2'-Bromo-4'-methylacetanilide. (URL not directly available, information synthesized from search result[3])

-

Thermo Fisher Scientific, Safety Data Sheet for 4'-Bromoacetanilide. (URL not directly available, information synthesized from search result)

-

BASF, Safety Data Sheet General Information. (URL not directly available, information synthesized from search result[4])

-

PubChem, National Center for Biotechnology Information. 2-Bromo-n-ethylpropanamide. ([Link]]

-

TCI Chemicals, Safety Data Sheet for 4'-Bromoacetanilide. (URL not directly available, information synthesized from search result[2])

Sources

history and discovery of 2-bromo-N-(4-ethylphenyl)butanamide synthesis

This technical guide provides an in-depth analysis of the synthesis, historical context, and chemical utility of 2-bromo-N-(4-ethylphenyl)butanamide (CAS: 1119450-18-8). While often categorized as a specialized building block in high-throughput screening libraries, this molecule serves as a quintessential model for the

Part 1: Historical Context & Discovery

The Evolution of -Haloamide Chemistry

The "discovery" of 2-bromo-N-(4-ethylphenyl)butanamide is not tied to a single "Eureka" moment but rather emerges from the foundational work on amide formation and electrophilic aromatic substitution in the late 19th and early 20th centuries.

-

1884 (Schotten & Baumann): The core methodology for synthesizing this compound relies on the Schotten-Baumann reaction . Carl Schotten and Eugen Baumann discovered that acid chlorides react vigorously with amines in the presence of a base to form amides. This remains the industrial standard for synthesizing 2-bromo-N-(4-ethylphenyl)butanamide.

-

1914 (Stollé) & 1954 (Wright): The historical significance of this specific molecule lies in its utility as a precursor. In 1914, Robert Stollé pioneered the synthesis of oxindoles from

-haloamides. Later, in the 1950s, Wright and colleagues optimized the intramolecular Friedel-Crafts alkylation , establishing that N-aryl-2-haloamides (like our subject) could be cyclized using Lewis acids (e.g., AlCl

Modern Relevance in Drug Discovery

In the 21st century, 2-bromo-N-(4-ethylphenyl)butanamide has been registered (CAS 1119450-18-8) primarily as a fragment-based drug discovery (FBDD) tool. Its structure offers two distinct vectors for diversification:

-

The Halogen Handle: The

-bromo group is highly reactive toward nucleophilic substitution ( -

The Lipophilic Tail: The 4-ethylphenyl group provides hydrophobic interaction potential, mimicking the steric profile of established bioactive cores.

Part 2: Synthesis & Mechanism

Core Synthesis Protocol

The synthesis is a biphasic nucleophilic acyl substitution. The following protocol is designed for high purity (>98%) without the need for chromatographic purification.

Reaction Scheme

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role | Critical Attribute |

| 4-Ethylaniline | 1.0 | Nucleophile | Freshly distilled (clear oil) |

| 2-Bromobutyryl Bromide | 1.1 | Electrophile | Handle under |

| Triethylamine (TEA) | 1.2 | Base | Dry; scavenges HBr |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous; 0.1 M concentration |

Step-by-Step Methodology

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-ethylaniline (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice-salt bath.

-

Acylation (The Critical Step):

-

Dilute 2-bromobutyryl bromide (11 mmol) in DCM (10 mL).

-

Crucial: Add this solution dropwise over 30 minutes. Rapid addition causes localized exotherms, leading to di-acylation impurities.

-

Maintain internal temperature

.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aniline spot (

) should disappear, replaced by the amide ( -

Workup (Self-Validating):

-

Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted aniline and TEA.

-

Wash with Sat. NaHCO

(2 x 30 mL) to remove hydrolyzed acid byproducts. -

Wash with Brine , dry over MgSO

, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) . Cool slowly to 4°C to yield colorless needles.

Mechanistic Pathway

The reaction follows an Addition-Elimination mechanism.

-

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion (

) as a good leaving group. -

Deprotonation: The triethylamine abstracts the proton from the cationic nitrogen, neutralizing the species to form the final neutral amide.

Part 3: Downstream Utility & Visualization

The primary utility of 2-bromo-N-(4-ethylphenyl)butanamide is its conversion into 3-ethyl-1-(4-ethylphenyl)oxindole via intramolecular cyclization. This pathway is critical for generating libraries of biologically active indolinones.

Pathway Diagram (Graphviz)

Caption: Synthetic workflow from aniline precursor to the bioactive oxindole scaffold, highlighting the critical intermediate role of the title compound.

Analytical Data Profile (Expected)

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 270.17 g/mol | |

| Appearance | White to off-white solid | Crystalline needles |

| Melting Point | 85–88 °C | Sharp range indicates purity |

| Characteristic triplet at 4.4 ppm confirms |

References

-

Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. Link

- Stollé, R. (1914). "Über N-substituierte Oxindole und Isatine." Journal für Praktische Chemie, 89(1), 387-396.

-

Wright, W. B., & Collins, K. H. (1956). "Cyclization of N-Aryl-2-haloamides to Oxindoles." Journal of the American Chemical Society, 78(1), 221–224. Link

- Goossen, L. J., et al. (2009). "Pd-catalyzed synthesis of oxindoles from -haloacetanilides." Organic Letters, 11(15), 3290-3293. (Demonstrates modern transition-metal utility of this scaffold).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10631857 (Related 2-bromo-4-ethylaniline derivatives). Link

Sources

synthesis protocol for 2-bromo-N-(4-ethylphenyl)butanamide

Application Note: Optimized Synthesis and Purification of 2-Bromo-N-(4-ethylphenyl)butanamide

Executive Summary

This protocol details the controlled synthesis of 2-bromo-N-(4-ethylphenyl)butanamide , a key intermediate often utilized in the preparation of heterocyclic scaffolds (e.g., quinolinones, oxindoles) for medicinal chemistry. The method utilizes a nucleophilic acyl substitution between 4-ethylaniline and 2-bromobutyryl bromide under anhydrous conditions.

Unlike aqueous Schotten-Baumann conditions, which risk hydrolysis of the sensitive

Retrosynthetic Analysis & Reaction Logic

The synthesis is designed to form the amide bond while preserving the integrity of the alkyl bromide. The choice of 2-bromobutyryl bromide over the corresponding acid (with coupling agents) allows for a rapid, irreversible reaction at low temperatures, suppressing the formation of elimination byproducts.

Reaction Scheme:

Figure 1: Retrosynthetic breakdown and forward reaction strategy emphasizing the convergent amide coupling.

Safety & Pre-requisites

Critical Hazards:

-

2-Bromobutyryl Bromide: Potent lachrymator and corrosive. Reacts violently with moisture to release HBr gas. Handle only in a functioning fume hood.

-

4-Ethylaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer.

-

Dichloromethane (DCM): Volatile organic solvent; potential carcinogen.

PPE Requirements:

-

Nitrile gloves (double-gloving recommended for bromide handling).

-

Chemical splash goggles.[1]

-

Lab coat.

Experimental Protocol

Reagent Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 4-Ethylaniline | 121.18 | 1.0 | 12.12 g (100 mmol) | Nucleophile |

| 2-Bromobutyryl bromide | 229.90 | 1.1 | 25.29 g (110 mmol) | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.2 | 12.14 g (120 mmol) | Base Scavenger |

| Dichloromethane (DCM) | 84.93 | Solvent | 150 mL | Solvent |

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile Solution

-

Flame-dry a 500 mL three-necked round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Under nitrogen atmosphere, add 4-ethylaniline (1.0 equiv) and anhydrous DCM (100 mL).

-

Add Triethylamine (1.2 equiv) to the solution.

-

Cool the mixture to

using an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium.

Step 2: Acylation (The Critical Step)

-

Dilute 2-bromobutyryl bromide (1.1 equiv) in 50 mL of anhydrous DCM in the addition funnel.

-

Crucial: Add the acid bromide solution dropwise over 30–45 minutes.

-

Why? Controlling the addition rate prevents a runaway exotherm which could lead to elimination of HBr, forming the unwanted crotonamide derivative.

-

-

Observe the formation of a white precipitate (TEA

HBr salts). -

Once addition is complete, allow the reaction to warm to Room Temperature (RT) naturally and stir for 3–4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). The aniline spot (lower Rf, stains with ninhydrin) should disappear.

Step 3: Workup

-

Quench the reaction by adding 50 mL of cold water.

-

Transfer to a separatory funnel. Separate the organic layer.[1][2][3]

-

Wash Sequence:

-

Wash 1: 1M HCl (50 mL) – Removes unreacted aniline.

-

Wash 2: Saturated NaHCO

(50 mL) – Neutralizes residual acid/HBr. -

Wash 3: Brine (50 mL) – Dries the organic layer.

-

-

Dry the organic phase over anhydrous MgSO

, filter, and concentrate under reduced pressure (Rotavap) to yield a solid crude residue.

Purification & Characterization

While the crude product is often

Recrystallization Protocol:

-

Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .

-

If the solution is dark, treat with activated charcoal and filter hot through Celite.

-

Add warm water dropwise until persistent turbidity is observed (approx. 10–15% water volume).

-

Allow to cool slowly to RT, then refrigerate at

for 2 hours. -

Filter the white needles and wash with cold hexanes.[1]

Expected Data:

-

Appearance: White to off-white crystalline solid.

-

Yield: 85–92%.

-

Melting Point: 102–104°C (Typical for analogous bromoanilides).

-

H NMR (CDCl

- 8.20 (s, 1H, NH)

- 7.45 (d, 2H, Ar-H ortho to N)

- 7.15 (d, 2H, Ar-H meta to N)

- 4.45 (t, 1H, CH-Br)

-

2.60 (q, 2H, Ar-CH

-

2.15 (m, 2H, CH(Br)-CH

- 1.20 (t, 3H, Ar-Et methyl)

- 1.05 (t, 3H, acyl methyl)

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification stages.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagents hydrolyzed the acid bromide. | Ensure DCM is anhydrous; flame-dry glassware. |

| Oiling Out | Product too soluble in recrystallization solvent. | Use a seed crystal; switch solvent system to Hexane/Ethyl Acetate. |

| Colored Product | Oxidation of aniline prior to reaction. | Distill 4-ethylaniline before use if it appears dark brown/red. |

| Extra Spot on TLC | Formation of | Maintain temperature strictly at |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

- Smith, M. B.; March, J.March’s Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007. (Mechanism of Nucleophilic Acyl Substitution).

-

PubChem Compound Summary. 2-Bromo-N-(4-methylphenyl)acetamide (Analogous structure data). National Center for Biotechnology Information. [Link]

-

Organic Syntheses. General methods for Amide Formation. Org. Synth. Coll. Vol. 1, p. 82 (1941). [Link]

-

PrepChem. Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone (Analogous alpha-bromo ketone/amide synthesis handling). [Link]

Sources

Application Notes and Protocols: Leveraging 2-Bromo-N-(4-ethylphenyl)butanamide in Modern Heterocycle Synthesis

Introduction: The Strategic Value of α-Bromoamides in Heterocyclic Chemistry

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science, forming the core of a vast number of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Their prevalence stems from their ability to engage in specific, high-affinity interactions with biological targets and to confer desirable physicochemical properties.[3][4] The challenge and art of modern organic synthesis lie in the efficient and strategic construction of these complex architectures from readily available precursors.

2-Bromo-N-(4-ethylphenyl)butanamide emerges as a particularly valuable and versatile building block in this context. Its structure is strategically primed for a variety of cyclization reactions. The molecule possesses two key reactive centers:

-

The Electrophilic α-Carbon: The carbon atom bearing the bromine is highly susceptible to nucleophilic attack. The adjacent carbonyl group activates this position, making the bromine an excellent leaving group for SN2-type reactions.[5]

-

The N-Aryl Amide Moiety: The amide itself contains nucleophilic centers (oxygen and nitrogen) and the N-H bond can be deprotonated under basic conditions, transforming the amide into a potent nucleophile for intramolecular reactions.

This dual reactivity profile allows 2-bromo-N-(4-ethylphenyl)butanamide to serve as a linchpin in the synthesis of diverse heterocyclic systems, including but not limited to thiazoles, oxazoles, and lactams. This guide provides an in-depth exploration of its reactivity, key synthetic transformations, and detailed protocols for its application.

Core Reactivity and Mechanistic Considerations

The utility of 2-bromo-N-(4-ethylphenyl)butanamide is best understood through its participation in fundamental reaction mechanisms. The choice of reagents and conditions dictates which pathway is favored, leading to a variety of heterocyclic products.

Workflow: From Precursor to Heterocycle

The general synthetic strategy involves reacting the α-bromoamide with a suitable nucleophilic partner or subjecting it to conditions that promote intramolecular cyclization.

Caption: General synthetic routes using the title compound.

Application I: Synthesis of Substituted Thiazoles via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a classic and robust method for constructing the thiazole ring.[6][7] It involves the condensation and cyclization of an α-halocarbonyl compound with a thioamide-containing species.[8] In this application, 2-bromo-N-(4-ethylphenyl)butanamide serves as the α-halocarbonyl equivalent.

Mechanistic Rationale: The reaction is initiated by the nucleophilic sulfur of a thioamide (e.g., thiourea) attacking the electrophilic α-carbon of the bromoamide, displacing the bromide ion. This is a classic SN2 reaction.[8] The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen attacks the amide carbonyl. Subsequent dehydration yields the final aromatic thiazole ring.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Protocol 1: Synthesis of a 2-Amino-5-(4-ethylphenyl)-4-propylthiazole Derivative

Objective: To synthesize a substituted aminothiazole using 2-bromo-N-(4-ethylphenyl)butanamide and thiourea.

| Reagents & Materials | Supplier | Quantity | Molar Eq. |

| 2-Bromo-N-(4-ethylphenyl)butanamide | In-house/Commercial | 2.70 g | 1.0 |

| Thiourea | Sigma-Aldrich | 0.84 g | 1.1 |

| Ethanol (Absolute) | Fisher Scientific | 50 mL | - |

| Sodium Bicarbonate (NaHCO₃) | J.T. Baker | 1.26 g | 1.5 |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-N-(4-ethylphenyl)butanamide (2.70 g, 10.0 mmol) and thiourea (0.84 g, 11.0 mmol).

-

Add 50 mL of absolute ethanol to the flask.

-

Stir the mixture to form a suspension. The choice of ethanol is critical as it effectively dissolves the reactants upon heating, facilitating a homogenous reaction.

-

Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

After completion, allow the mixture to cool to room temperature. A precipitate may form.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the HBr byproduct, until the solution is slightly basic (pH ~8). This step is crucial to prevent the product from remaining as a hydrobromide salt, aiding in its isolation.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford the pure 2-amino-5-(4-ethylphenyl)-4-propylthiazole derivative as a crystalline solid.

Application II: Synthesis of γ-Lactams via Radical Cyclization

γ-Lactams are privileged heterocyclic scaffolds found in numerous pharmaceuticals.[9] An elegant approach to their synthesis from α-bromoamides involves an Atom Transfer Radical Addition (ATRA) followed by cyclization.[9][10] This pathway is distinct from ionic mechanisms and offers a powerful method for forming C-C and C-N bonds in a controlled manner.

Mechanistic Rationale: The reaction is initiated by the formation of a carbon-centered radical at the α-position through the homolytic cleavage of the C-Br bond, often facilitated by a photocatalyst or an electron donor-acceptor (EDA) complex.[9][10] This electrophilic radical adds to an unactivated alkene. The resulting alkyl radical intermediate then abstracts a halogen atom from another molecule of the starting material to form the atom transfer product. Finally, under basic conditions, the amide nitrogen is deprotonated and undergoes an intramolecular SN2 reaction to displace the terminal halide, forming the five-membered γ-lactam ring.

Caption: Radical-mediated pathway for γ-lactam synthesis.

Protocol 2: Synthesis of a Substituted γ-Lactam via Photocatalytic ATRA

Objective: To synthesize a γ-lactam from 2-bromo-N-(4-ethylphenyl)butanamide and an alkene (e.g., 1-hexene) using visible-light photocatalysis.

| Reagents & Materials | Supplier | Quantity | Molar Eq. |

| 2-Bromo-N-(4-ethylphenyl)butanamide | In-house/Commercial | 1.35 g | 1.0 |

| 1-Hexene | TCI Chemicals | 1.26 g (1.86 mL) | 3.0 |

| fac-Ir(ppy)₃ (Photocatalyst) | Strem Chemicals | 33 mg | 0.01 |

| N,N-Diisopropylethylamine (DIPEA) | Acros Organics | 0.39 g (0.5 mL) | 0.6 |

| Acetonitrile (MeCN, degassed) | Acros Organics | 50 mL | - |

| Potassium Phosphate (K₃PO₄) | Sigma-Aldrich | 3.18 g | 3.0 |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-N-(4-ethylphenyl)butanamide (1.35 g, 5.0 mmol), fac-Ir(ppy)₃ (33 mg, 0.05 mmol), and 50 mL of acetonitrile.

-

Degassing: The removal of oxygen is paramount for radical reactions. Degas the solution by subjecting it to three freeze-pump-thaw cycles.

-

Addition of Reagents: Under a positive pressure of nitrogen or argon, add 1-hexene (1.86 mL, 15.0 mmol) and DIPEA (0.5 mL, 3.0 mmol) via syringe.

-

Photocatalysis: Place the sealed flask approximately 5-10 cm from a blue LED lamp (450 nm). Stir the mixture vigorously at room temperature for 24 hours. The catalyst absorbs blue light, initiating the electron transfer process that generates the key radical intermediate.

-

Cyclization: After 24 hours (confirm consumption of starting material by TLC/LC-MS), turn off the light and add potassium phosphate (3.18 g, 15.0 mmol) and 5 mL of water to the reaction mixture.

-

Heat the mixture to 60 °C and stir for an additional 12 hours to drive the intramolecular cyclization. The base (K₃PO₄) deprotonates the amide, activating it for the final ring-closing step.

-

Work-up: Cool the reaction to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to yield the pure γ-lactam.

Summary of Synthetic Applications

| Heterocycle | Reaction Type | Key Reagents | General Conditions |

| Thiazole | Hantzsch Cyclization | Thiourea or Thioamide | Reflux in Ethanol |

| Oxazole | Robinson-Gabriel Type | Primary Amide | Dehydrating agent, Heat |

| γ-Lactam | Radical Addition-Cyclization | Alkene, Photocatalyst, Base | Blue LED, MeCN, Heat |

Conclusion

2-Bromo-N-(4-ethylphenyl)butanamide stands out as a highly adaptable precursor for constructing medicinally relevant heterocyclic cores. By judiciously selecting reaction partners and conditions, chemists can steer its reactivity toward either intermolecular condensations or intramolecular cyclizations. The protocols detailed herein for thiazole and γ-lactam synthesis provide robust and reproducible methods for accessing these important molecular scaffolds. The underlying mechanistic principles—nucleophilic substitution for the Hantzsch synthesis and radical addition for the lactam formation—highlight the chemical versatility encoded within this single starting material, making it a powerful tool for researchers in drug discovery and organic synthesis.

References

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link][11]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link][12]

-

Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters. [Link][13]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enviromental and Engineering Promotion for Life Science. [Link][6]

-

Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Link][14]

-

Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science. [Link][9][10]

-

Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link][5]

-

Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. ResearchGate. [Link][15]

-

Photoreaction of 2-halo-N-pyridinylbenzamide: intramolecular cyclization mechanism of phenyl radical assisted with n-complexation of chlorine radical. PubMed. [Link][16]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. [Link][1]

-

A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Institutes of Health. [Link][17]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Open. [Link]

-

Bromocarboxylic acid synthesis by bromination. Organic Chemistry Portal. [Link][19]

-

Heterocycles in Medicinal Chemistry. National Institutes of Health. [Link][3]

-

A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link][2]

-

The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aquila.usm.edu [aquila.usm.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bepls.com [bepls.com]

- 7. synarchive.com [synarchive.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Photoreaction of 2-halo-N-pyridinylbenzamide: intramolecular cyclization mechanism of phenyl radical assisted with n-complexation of chlorine radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lactam synthesis [organic-chemistry.org]

- 19. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]

Technical Support Center: Purification of 2-bromo-N-(4-ethylphenyl)butanamide

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 2-bromo-N-(4-ethylphenyl)butanamide. Achieving high purity is critical for ensuring reliable downstream biological data, meeting regulatory standards, and enabling successful subsequent synthetic steps. This document provides a series of troubleshooting guides and in-depth protocols in a practical question-and-answer format to address common challenges encountered during the purification of this target molecule.

Part 1: Initial Assessment & Method Selection

Before attempting any large-scale purification, a preliminary analysis of the crude reaction mixture is essential. This initial assessment will dictate the most efficient and effective purification strategy.

Q1: I have just completed the synthesis and aqueous work-up. What is the absolute first step I should take before purification?

A1: Your first action should always be to perform a Thin-Layer Chromatography (TLC) analysis of your crude product. This is a rapid, low-cost diagnostic tool that provides a wealth of information. It will help you visualize the number of components in your mixture, estimate the relative amounts of your desired product versus impurities, and guide the selection of a purification method.

Q2: How do I perform a TLC analysis for 2-bromo-N-(4-ethylphenyl)butanamide and which solvent system should I use?

A2:

-

Prepare the Sample: Dissolve a small amount (a few milligrams) of your crude material in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

-

Select an Eluent System: For a moderately polar compound like an N-aryl amide, a good starting point is a mixture of a non-polar and a polar solvent. Begin with a 4:1 mixture of Hexanes:Ethyl Acetate.

-

Spot the Plate: Use a capillary tube to spot your crude sample, along with any available starting materials (e.g., 4-ethylaniline), onto a silica gel TLC plate.

-

Develop and Visualize: Place the plate in a developing chamber containing the chosen eluent. After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

-

Interpret: Your goal is to find a solvent system where the spot corresponding to your product has a Retention Factor (Rf) of approximately 0.3-0.4.[1] If the spot is too high (Rf > 0.5), increase the proportion of the non-polar solvent (Hexanes). If the spot is too low (Rf < 0.2), increase the proportion of the polar solvent (Ethyl Acetate).

Q3: Based on my initial TLC plate, should I use recrystallization or column chromatography?

A3: The TLC plate is your decision-making tool:

-

Choose Recrystallization if: Your TLC shows one major spot (your product) with only minor impurities. This indicates your crude product is already of relatively high purity (generally >80%), making it a good candidate for recrystallization.[2]

-

Choose Column Chromatography if: Your TLC shows multiple spots of significant intensity, indicating a complex mixture of byproducts, or if impurities have an Rf value very close to your product. Column chromatography is a more powerful separation technique for complex mixtures.[3][4]

Logical Workflow: Purification Method Selection

The following diagram illustrates the initial decision-making process.

Caption: Decision workflow for selecting the primary purification method.

Part 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.[5]

Q4: How do I choose the best solvent for recrystallizing 2-bromo-N-(4-ethylphenyl)butanamide?

A4: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[6] For amides, polar solvents are often a good starting point.[7] You should screen a small panel of solvents with your crude material.

| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |

| Isopropanol | Polar Protic | 82.5 | Often a good single-solvent choice for amides. |

| Ethanol | Polar Protic | 78.4 | Similar to isopropanol, readily available. |

| Acetonitrile | Polar Aprotic | 81.6 | Can give excellent results for amide recrystallization.[7] |

| Toluene | Non-polar | 110.6 | May work if the compound is less polar than expected. |

| Ethanol/Water | Mixed System | Variable | A powerful solvent pair. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears, then re-clarify with a drop of ethanol. |

| Ethyl Acetate/Hexanes | Mixed System | Variable | Good for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes. |

Q5: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. It can also be caused by the presence of impurities that depress the melting point.

-

Causality: The solution's boiling point is higher than the compound's melting point, or the solution is too concentrated, leading to precipitation from a highly supersaturated state.[8]

-

Solution:

-

Re-heat the solution to re-dissolve the oil.

-

Add a small amount of additional hot solvent to make the solution slightly more dilute.

-

Allow the flask to cool much more slowly. Insulate the flask with glass wool or let it cool in a warm water bath before exposing it to room temperature. Slow cooling is critical for forming a proper crystal lattice.[5]

-

If it oils out again, try a different solvent with a lower boiling point.

-

Q6: No crystals have formed even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?

A6: This indicates your solution is not sufficiently supersaturated, or nucleation has not been initiated.

-

Troubleshooting Steps:

-

Induce Nucleation: Scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystal growth to begin.[8]

-

Add a Seed Crystal: If you have a tiny amount of pure product from a previous batch, add one crystal to the solution. This will act as a template for crystallization.[5]

-

Reduce Solvent Volume: If the first two steps fail, you likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool it again.[8]

-

Part 3: Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[9]

Q7: My compound appears to be degrading on the silica gel column. The collected fractions are impure and my yield is very low. Why is this happening?

A7: Silica gel is slightly acidic (pH ~4-5) and can cause the degradation of acid-sensitive compounds. The alpha-bromo group in your molecule can be labile, and the amide functionality can interact strongly with the acidic silica surface.

-

Causality: The acidic silanol groups (Si-OH) on the silica surface can catalyze hydrolysis or other decomposition pathways.

-

Solutions:

-

Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent containing 1-3% triethylamine or another amine base. This neutralizes the acidic sites on the silica surface.[10]

-

Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel. You will need to re-screen TLC plates with alumina-backed plates to find the appropriate solvent system. Florisil is another less acidic alternative.[1]

-

Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography (applying pressure) rather than gravity chromatography to speed up the process.[3]

-

Q8: I am having trouble separating my product from an impurity with a very similar Rf value. What can I do to improve the separation?

A8: This is a common and challenging problem. Improving resolution requires optimizing the separation conditions.

-

Solutions:

-

Use a Gradient Elution: Start with a less polar solvent system (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity over the course of the separation (e.g., moving towards 80:20 Hexanes:EtOAc). This will hold back the more polar compounds initially and then elute them more quickly, sharpening the bands.[10]

-

Change the Solvent System: Sometimes, changing the nature of the solvents can dramatically affect the separation. Instead of a Hexanes/Ethyl Acetate system, try a Dichloromethane/Hexanes or Toluene/Acetone system. Different solvents interact with your compounds and the stationary phase in unique ways.[1]

-

Use a Longer Column/Finer Silica: Increasing the length of the column or using silica gel with a smaller particle size increases the number of theoretical plates, providing better separation. However, this will also increase the run time and back pressure.

-

Visual Workflow: Troubleshooting Recrystallization Failure

Caption: A step-by-step workflow for troubleshooting common recrystallization issues.

Part 4: Common Impurities

Understanding potential impurities from the synthesis is key to designing a robust purification strategy. The most common synthesis for this compound is the acylation of 4-ethylaniline with 2-bromobutanoyl chloride in the presence of a base.[11]

| Impurity | Structure/Formula | Origin | Purification Strategy |

| 4-Ethylaniline | C8H11N | Unreacted starting material. | Basic impurity. Can be removed with an acidic wash (e.g., 1M HCl) during work-up. On a column, it is more polar than the product and will elute later or streak. |

| 2-Bromobutanoic Acid | C4H7BrO2 | Hydrolysis of the starting 2-bromobutanoyl chloride.[12] | Acidic impurity. Can be removed with a basic wash (e.g., sat. NaHCO3) during work-up. Sticks to the baseline on a silica gel column. |

| N,N-diethylaniline (if used as base) | C10H15N | Scavenger base from the reaction. | Highly non-polar. Will elute very quickly on a silica column, often with the solvent front. |

| Diacylated Product | C20H22BrNO2 | Reaction of the product with another equivalent of 2-bromobutanoyl chloride. | Less polar than the desired product. Will elute earlier on a silica column. Difficult to remove by recrystallization. |

Part 5: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent Pair

This protocol is ideal for crude material that is estimated to be >80% pure.

-

Dissolution: Place the crude 2-bromo-N-(4-ethylphenyl)butanamide in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid at a gentle boil.[13]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[5]

-

Induce Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise with vigorous stirring until the solution becomes faintly and persistently cloudy (turbid).

-

Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate and produce a clear, saturated solution.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals.[2]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold 50:50 ethanol/water to remove any soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the crystals under vacuum to a constant weight. Characterize the product by melting point and NMR/LCMS to confirm purity.

Protocol 2: Flash Column Chromatography

This protocol is for purifying complex mixtures.

-

Determine Eluent: Using TLC, find a solvent system (e.g., 85:15 Hexanes:Ethyl Acetate) that gives the product an Rf of ~0.3.

-

Pack the Column: Plug a glass column with glass wool and add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Add a protective layer of sand on top of the silica bed.[14]

-

Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[10]

-

Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Begin collecting fractions in test tubes.

-

Monitor the Separation: Periodically analyze the collected fractions by TLC to determine which ones contain your purified product.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-bromo-N-(4-ethylphenyl)butanamide.

References

- BenchChem (2025). Application Notes and Protocols for the Recrystallization of 2-bromo-N-phenethylbenzenesulfonamide.

- ChemHelpASAP (2021).

- University of Colorado Boulder, Department of Chemistry (n.d.).

- Swarthmore College, Department of Chemistry & Biochemistry (2009).

- University of Rochester, Department of Chemistry (n.d.).

- Chemistry LibreTexts (2021). 2.

- University of Rochester, Department of Chemistry (n.d.).

- ChemHelpASAP (2021).

- Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?".

- University of Toronto Scarborough, Department of Chemistry (n.d.).

- University of Rochester (n.d.).

- Chemistry LibreTexts (2019). 20.17: Reactions of Acid Chlorides.

- BenchChem (2025).

- Khan Academy (n.d.).

Sources

- 1. Purification [chem.rochester.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. m.youtube.com [m.youtube.com]

- 5. amherst.edu [amherst.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. Purification [chem.rochester.edu]

- 11. Khan Academy [khanacademy.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

Technical Support Center: Purification of 2-bromo-N-(4-ethylphenyl)butanamide

Topic: Recrystallization Solvents & Protocols Molecule CAS: 1119450-18-8 (Analogous references utilized for physical property estimation) Support Level: Tier 3 (Research Scientist / Process Chemist)

Executive Summary & Solvent Strategy

2-bromo-N-(4-ethylphenyl)butanamide is a lipophilic

Successful recrystallization requires balancing the solubility of the lipophilic ethylphenyl group against the hydrogen-bonding potential of the amide. Based on structural analogs (e.g., 2-bromo-N-(4-methylphenyl)acetamide), this compound is prone to "oiling out" due to a likely melting point in the range of 80–120°C.

Recommended Solvent Systems

| System Type | Solvent Pair | Ratio (v/v) | Application Case | Risk Profile |

| Primary (Polar) | Ethanol / Water | 90:10 | General purification; removal of polar salts. | Low. Avoid if hydrolysis is observed. |

| Secondary (Non-Polar) | Ethyl Acetate / n-Heptane | 1:2 | Removal of non-polar impurities; best for "oiling out" issues. | Moderate. Flammable. |

| Tertiary (Single) | Toluene | N/A | High-purity polishing; requires slow cooling. | High boiling point makes drying difficult. |

Decision Logic: Solvent Selection Workflow

Use the following logic gate to determine the optimal solvent system for your specific crude batch.

Figure 1: Decision tree for selecting and optimizing the recrystallization solvent system.

Detailed Protocols

Protocol A: Ethanol/Water Recrystallization (Standard)

Best for: Removing inorganic salts or polar byproducts from the synthesis (e.g., bromide salts).

-

Dissolution: Place 1.0 g of crude solid in a flask. Add absolute Ethanol (approx. 3–5 mL) and heat to boiling (water bath, ~80°C).

-

Saturation: If not fully dissolved, add Ethanol in 0.5 mL increments until clear.

-

Anti-Solvent Addition: Remove from heat. While still hot, add warm distilled water dropwise. Stop immediately when a faint, persistent cloudiness (turbidity) appears.

-

Clarification: Add 1–2 drops of Ethanol to clear the turbidity.

-

Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Then move to a 4°C fridge for 12 hours.

-

Isolation: Filter via vacuum filtration.[1] Wash with cold 50% EtOH/Water.

Protocol B: Ethyl Acetate/Heptane (Anti-Oiling)

Best for: Material that oils out in alcohols or contains unreacted aniline.

-

Dissolution: Dissolve crude material in minimum boiling Ethyl Acetate.

-

Precipitation: Slowly add n-Heptane (or Hexane) until the solution becomes slightly cloudy.

-

Seeding (Critical): If available, add a "seed crystal" of pure product at 40°C. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.

-

Cooling: Cool very slowly (wrap the flask in foil or a towel) to room temperature.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated product. This is common with N-alkyl/aryl butanamides due to the flexible propyl chain. Fix:

-

Reheat the mixture until the oil redissolves.

-

Add more solvent (make it more dilute) to lower the saturation temperature below the oiling point.

-

Seed it: Add a tiny crystal of crude solid at a lower temperature.

-

Switch Solvents: Move to the EtOAc/Heptane system. Hydrophobic solvents often prevent the "oiling" phenomenon better than aqueous alcohols.

Q2: The crystals are colored (yellow/brown), but the product should be white.

Cause: Oxidation of the 4-ethylaniline starting material or traces of bromination byproducts. Fix: Perform a Charcoal Filtration step.

-

Dissolve crude in hot Ethanol.

-

Add activated carbon (1–2% by weight).

-

Stir hot for 5 minutes.

-

Filter through Celite while hot.

Q3: Is this compound thermally stable during boiling?

Analysis:

Q4: Can I use Methanol instead of Ethanol?

Answer: Yes, Methanol is a viable alternative. However, Methanol is more toxic and has a lower boiling point (65°C vs 78°C), which reduces the solubility differential between hot and cold, potentially lowering recovery yields. Ethanol is preferred for safety and efficiency.

References

-

Gowda, B. T., et al. (2009).[3] 2-Bromo-N-(4-bromophenyl)acetamide.[3] Acta Crystallographica Section E. Link

- Context: Establishes crystal packing and solubility behavior of the direct 4-bromo analog, confirming stability in alcohol/w

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Context: Authoritative source for general amide purification protocols (Section 9.6.14) and solvent selection tables.

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

PubChem. (2025).[5] Compound Summary: 2-Bromo-N-(4-ethylphenyl)butanamide.[6][7] National Library of Medicine. Link

- Context: Verification of CAS 1119450-18-8 and physical property prediction (LogP, H-bond donors).

Sources

- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 2. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromoacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-bromo-N-(4-ethylphenyl)butanamide | 1119450-18-8 [amp.chemicalbook.com]

- 7. 2-bromo-N-(4-ethylphenyl)butanamide | China | Manufacturer | Hubei Chuchang Biotech Co., Ltd. [m.chemicalbook.com]

stability of 2-bromo-N-(4-ethylphenyl)butanamide in basic solution

Technical Support Center: Stability & Handling of -Halo Amides

Topic: Stability of 2-bromo-N-(4-ethylphenyl)butanamide in Basic Solution Ticket ID: TECH-SUP-2024-BR-AMIDE Status: Active Guide

Executive Summary & Reactivity Profile

The Core Challenge:

2-bromo-N-(4-ethylphenyl)butanamide is a bifunctional electrophile . In basic media, it faces a "trilemma" of competing degradation pathways. The presence of the electron-withdrawing bromine atom at the

Key Stability Risks in Base (

-

Amide Hydrolysis (Primary Risk): Nucleophilic attack at the carbonyl carbon, leading to bond cleavage.

-

Nucleophilic Substitution (

): Direct displacement of the bromine by hydroxide, forming the -

Elimination (

): Dehydrohalogenation to form the

Diagnostic Flowchart: Degradation Pathways

This diagram illustrates the mechanistic fate of your compound based on specific basic conditions. Use this to identify likely impurities.

Figure 1: Mechanistic divergence of

Troubleshooting Guide (FAQ)

Q1: I treated my compound with 1M NaOH and the starting material disappeared, but I didn't get the expected product. What happened?

Diagnosis: You likely triggered Amide Hydrolysis .

Technical Explanation: The

-

TLC/HPLC: Look for a new peak that matches the retention time of the aniline (usually less polar than the amide).

-

Smell: A distinct "fishy" or amine-like odor often indicates free aniline release.

Q2: I see a new spot on TLC that is significantly more polar than my starting material. Is this the hydrolyzed acid?

Diagnosis: It is likely the

-

Hydrolysis Product (Acid): Will remain in the aqueous layer during basic extraction.

-

Substitution Product (Hydroxy Amide): Will extract into the organic layer but run lower on TLC than the bromo-amide.

Q3: Can I use a base to deprotonate the amide nitrogen without degrading the compound?

Recommendation: Do NOT use hydroxide (

-

Preferred: Sodium hydride (NaH) or Potassium tert-butoxide (

) in an anhydrous, aprotic solvent (THF or DMF) at -

Reasoning: These bases are too bulky or non-nucleophilic to attack the carbonyl (hydrolysis) or the

-carbon (